molecular formula C17H19NO2S2 B2422390 2-[(5-Methylthiophen-2-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2380042-29-3

2-[(5-Methylthiophen-2-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2422390
CAS No.: 2380042-29-3
M. Wt: 333.46
InChI Key: PCLZCEJOVHJIEL-UHFFFAOYSA-N
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Description

2-[(5-Methylthiophen-2-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound with the molecular formula C17H19NO2S2 and a molecular weight of 333.46. This compound features a unique spirocyclic structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of a thiophene ring and a sulfonyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 2-[(5-Methylthiophen-2-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

2-[(5-Methylthiophen-2-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(5-Methylthiophen-2-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-Methylthiophen-2-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with molecular targets through various pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to certain targets. The spirocyclic structure provides rigidity, which can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

2-[(5-Methylthiophen-2-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as spiro[2.4]heptane and spiro[3.3]heptane derivatives. Its uniqueness lies in the presence of the thiophene and sulfonyl groups, which impart distinct chemical and physical properties. Similar compounds include:

  • Spiro[2.4]heptane derivatives
  • Spiro[3.3]heptane derivatives
  • Thiophene-containing spirocyclic compounds

These comparisons highlight the compound’s potential for diverse applications and its distinct chemical behavior.

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c1-13-7-8-16(21-13)22(19,20)18-11-17(12-18)9-15(10-17)14-5-3-2-4-6-14/h2-8,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLZCEJOVHJIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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